molecular formula C17H20N2O3S3 B2844288 N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide CAS No. 1705891-16-2

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Cat. No. B2844288
CAS RN: 1705891-16-2
M. Wt: 396.54
InChI Key: CYYLXWJGDCNNSH-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Acetamide, on the other hand, is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.


Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of acetamide can be achieved by dehydrating ammonium acetate or by the hydrolysis of acetonitrile .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring with four carbon atoms and one sulfur atom . Acetamide has a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

Thiophene can undergo various chemical reactions, including electrophilic substitution, reduction, and metal-catalyzed cross-coupling reactions . Acetamide can participate in various reactions such as hydrolysis, reduction, and the Hoffman rearrangement .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for use as antimicrobial agents. These include derivatives of thiazole, pyridone, and chromene, among others, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

  • Antitumor Agents : A series of thiazolidin-4-one derivatives demonstrated potential as antimicrobial agents with feasible structure–activity relationships. These compounds were synthesized in good yield, providing a foundation for further exploration of their potential in cancer therapy (Baviskar et al., 2013).

  • COVID-19 Drug Research : The reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles was investigated, leading to compounds with antimalarial activity and promising ADMET properties. Some of these compounds were also studied for potential utility against COVID-19, demonstrating the versatility of sulfonamide derivatives in addressing emerging health threats (Fahim & Ismael, 2021).

Theoretical and Computational Studies

  • Quantum Calculations : Novel sulfonamide derivatives were studied, highlighting the correlation between experimental antimicrobial activity and theoretical calculations, such as HOMO–LUMO energy gaps and Mulliken atomic charges. These studies emphasize the importance of computational chemistry in predicting the biological activity of new compounds (Fahim & Ismael, 2019).

Anticonvulsant Activity

  • Neurological Research : Research into heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity has identified several promising candidates. This work contributes to the development of new therapeutic options for epilepsy and related disorders (Farag et al., 2012).

Mechanism of Action

The mechanism of action of thiophene and acetamide derivatives largely depends on their specific structures and the biological targets they interact with. For instance, some thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

The future directions in the research of thiophene and acetamide derivatives could involve the design and synthesis of new molecules with improved pharmacological activity. This could potentially offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

N-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S3/c1-13(20)18-14-4-6-15(7-5-14)25(21,22)19-9-8-17(24-12-10-19)16-3-2-11-23-16/h2-7,11,17H,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLXWJGDCNNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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